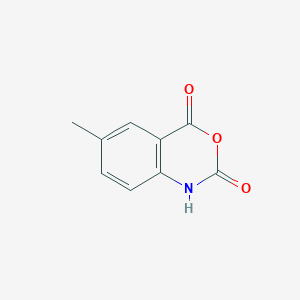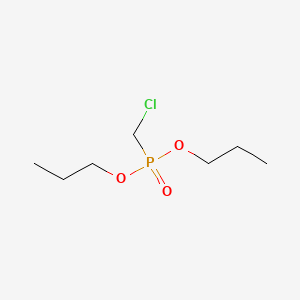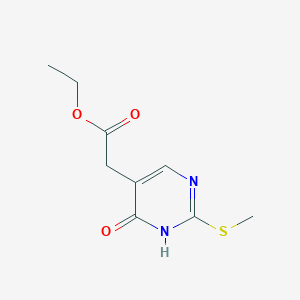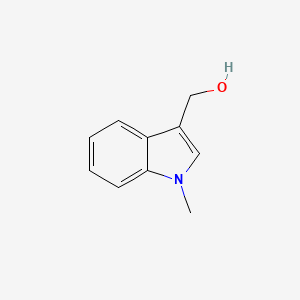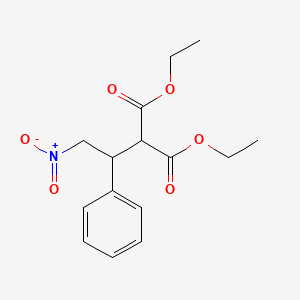
Diethyl 2-(2-nitro-1-phenylethyl)malonate
Übersicht
Beschreibung
Diethyl 2-(2-nitro-1-phenylethyl)malonate is a chemical compound with the molecular formula C15H19NO6 . It is a complex organic compound that is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Diethyl 2-(2-nitro-1-phenylethyl)malonate is represented by the linear formula C15H19NO6 . The compound has a molecular weight of 309.322 .
Physical And Chemical Properties Analysis
Diethyl 2-(2-nitro-1-phenylethyl)malonate has a molecular weight of 309.31 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has a topological polar surface area of 98.4 Ų, suggesting its polarity . It also has a rotatable bond count of 9 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Diethyl 2-(2-nitro-1-phenylethyl)malonate is significantly used as a precursor in the multistage synthesis of various biologically active quinoline derivatives. These derivatives have shown potential in areas like antiviral, immunosuppressive, anticancer, and photoprotector applications. The synthesis process is notable for its rapid reaction time and room temperature conditions, making it viable for industrial-scale production (Valle et al., 2018).
Chemical Reactions and Derivatives
The molecule demonstrates varied reactivity, forming different compounds under specific conditions. For example, in thermal reactions, it can produce ethyl 2-(3-nitro-2-oxo-4-quinolinyl)acetates or cyclize to form distinct quinolinyl derivatives (Täubl & Stadlbauer, 1997). Another application is observed in Michael reactions, where the molecule engages in reactions with nitro compounds, hinting at its potential as an intermediate in synthesizing other functional compounds for various uses, including in propellants and explosives (Baum & Guest, 1979).
Supramolecular Assembly and Structural Analysis
The molecule forms part of derivatives that have been studied for their crystal structures, revealing significant intramolecular interactions. These studies help in understanding the molecular behavior and potential applications in materials science and supramolecular chemistry (Shaik, Angira, & Thiruvenkatam, 2019).
Eigenschaften
IUPAC Name |
diethyl 2-(2-nitro-1-phenylethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-3-21-14(17)13(15(18)22-4-2)12(10-16(19)20)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKSJEVJSPWVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310591 | |
| Record name | diethyl 2-(2-nitro-1-phenylethyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-nitro-1-phenylethyl)malonate | |
CAS RN |
22975-21-9 | |
| Record name | NSC229048 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-(2-nitro-1-phenylethyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-[(mercaptoacetyl)amino]benzoate](/img/structure/B1362454.png)
